molecular formula C16H23N3O3 B5836240 4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine

4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine

Cat. No. B5836240
M. Wt: 305.37 g/mol
InChI Key: XGEPKYDWWVMINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TFP or TFP-nitrile and has been widely used in scientific research. The chemical structure of TFP contains a piperazine ring, a morpholine ring, and a methoxyphenyl group, making it a potent and selective inhibitor of various enzymes.

Mechanism of Action

The mechanism of action of TFP involves the reversible inhibition of the target enzyme by binding to its active site. The binding of TFP to the enzyme results in the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate. The potency and selectivity of TFP towards different enzymes are determined by the chemical structure of the molecule and the specific interactions with the enzyme active site.
Biochemical and Physiological Effects:
TFP has been shown to modulate various physiological processes, including pain, inflammation, appetite, and mood. The inhibition of FAAH and MAGL by TFP leads to the accumulation of endocannabinoids, which activate cannabinoid receptors in the brain and peripheral tissues. This activation results in the modulation of various signaling pathways, leading to the observed effects on pain, inflammation, and appetite. Additionally, TFP has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

TFP is a potent and selective inhibitor of various enzymes, making it an ideal tool for studying the role of these enzymes in biological systems. The advantages of using TFP include its high potency, selectivity, and reversible inhibition. However, TFP also has some limitations, including its potential off-target effects, the need for appropriate controls, and the requirement for optimization of the experimental conditions.

Future Directions

The use of TFP in scientific research has opened up new avenues for understanding the role of endocannabinoids in various physiological processes. Future research directions could focus on developing more potent and selective inhibitors of these enzymes, elucidating the structural basis of enzyme-inhibitor interactions, and exploring the therapeutic potential of these compounds in various disease models. Additionally, the use of TFP in combination with other drugs or as a tool for drug discovery could lead to the development of novel therapeutics for various disorders.
Conclusion:
In conclusion, TFP is a potent and selective inhibitor of various enzymes that play a crucial role in the metabolism of endocannabinoids. The use of TFP in scientific research has provided new insights into the physiological and biochemical effects of endocannabinoids and has opened up new avenues for drug discovery. While TFP has some limitations, its advantages make it an ideal tool for studying the role of enzymes in biological systems. Future research directions could focus on developing more potent and selective inhibitors of these enzymes and exploring the therapeutic potential of these compounds in various disease models.

Synthesis Methods

The synthesis of TFP involves the reaction of 4-(2-methoxyphenyl)piperazine with morpholine in the presence of a suitable reagent. The reaction proceeds through a series of steps, including the formation of a carbonyl group and the subsequent addition of morpholine to form the final product. The purity and yield of TFP can be optimized by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

TFP has been extensively used in scientific research as a tool to study the role of various enzymes in biological systems. It is a potent inhibitor of several enzymes, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and diacylglycerol lipase (DAGL). These enzymes play a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes.

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-21-15-5-3-2-4-14(15)17-6-8-18(9-7-17)16(20)19-10-12-22-13-11-19/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEPKYDWWVMINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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